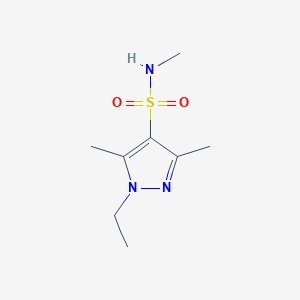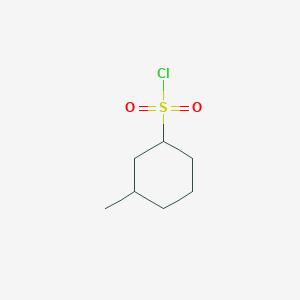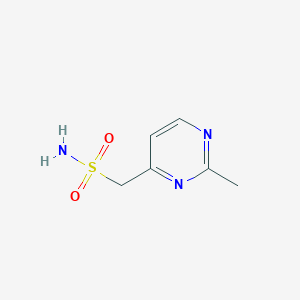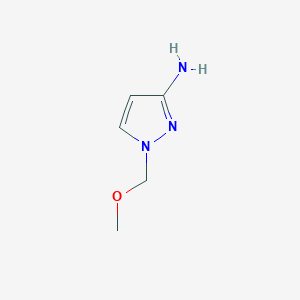
8-Bromo-5-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methylquinoline-3,4-diamine can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and employing tin and indium chlorides as catalysts . The reaction typically involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies . The reaction conditions are usually aerobic, and the annulations can be conducted using either stannic chloride or indium (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro precursors to the corresponding diamines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Stannous chloride dihydrate in ethanol is often used for reduction reactions.
Substitution: Sodium azide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-5-methylquinoline-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylquinoline-3,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Bromo-5-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
8-Bromo-5-methylquinoline: This compound lacks the diamine functionality but shares the quinoline core structure.
8-Amino-5-methoxyquinoline: This compound has an amino group instead of a bromine atom and a methoxy group instead of a methyl group.
8-Aminoquinoline: This compound has an amino group at the 8-position instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-5-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3/c1-5-2-3-6(11)10-8(5)9(13)7(12)4-14-10/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
QAMOSCROEYOCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=NC2=C(C=C1)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)

![4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B13211930.png)
![2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13211937.png)
![(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)

![[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13211967.png)


